3-(4-Methylphenyl)-1H-2-benzopyran-1-one
CAS No.: 62827-73-0
Cat. No.: VC15934691
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62827-73-0 |
|---|---|
| Molecular Formula | C16H12O2 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 3-(4-methylphenyl)isochromen-1-one |
| Standard InChI | InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(17)18-15/h2-10H,1H3 |
| Standard InChI Key | FDFPICMLMJIYNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(4-Methylphenyl)-1H-2-benzopyran-1-one (CAS 62827-73-0) consists of a 1H-2-benzopyran-1-one backbone modified by a 4-methylphenyl substituent at position 3. The planar benzopyranone system enables π-π interactions, while the methyl group enhances lipophilicity, influencing solubility and biological membrane permeability .
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 62827-73-0 | |
| IUPAC Name | 3-(4-Methylphenyl)-1H-2-benzopyran-1-one | |
| Molecular Formula | C₁₆H₁₂O₂ | |
| Molecular Weight | 248.27 g/mol | |
| EPA DTXSID | DTXSID90555675 |
Spectroscopic Features
Though experimental spectral data for this compound remains unpublished, analogous benzopyranones exhibit characteristic UV-Vis absorption bands between 250–320 nm (π→π* transitions) and IR carbonyl stretches near 1700 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions suggest aromatic proton signals at δ 6.8–8.1 ppm and a downfield-shifted lactone carbonyl carbon at ~δ 160 ppm in ¹³C NMR .
Synthetic Methodologies
Retrosynthetic Analysis
The target molecule can be dissected into two fragments: (1) a benzopyranone core and (2) a 4-methylphenyl group. Strategic bond disconnections suggest coupling via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling as plausible routes .
Proposed Synthesis Pathways
Route 1: Friedel-Crafts Acylation
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Precursor Preparation: 3-Bromo-1H-2-benzopyran-1-one undergoes Friedel-Crafts acylation with toluene in the presence of AlCl₃, yielding 3-(4-methylbenzoyl)-1H-2-benzopyran-1-one .
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Reductive Deoxygenation: Catalytic hydrogenation reduces the ketone to a methylene group, affording the final product .
Route 2: Suzuki-Miyaura Coupling
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Halogenation: Introduce a bromine at position 3 of 1H-2-benzopyran-1-one using N-bromosuccinimide (NBS) .
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Cross-Coupling: React 3-bromo-1H-2-benzopyran-1-one with 4-methylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Friedel-Crafts Route | Suzuki-Miyaura Route |
|---|---|---|
| Yield | Moderate (40–60%) | High (70–85%) |
| Byproducts | Isomerization side products | Minimal |
| Scalability | Limited by AlCl₃ handling | Amenable to large-scale |
| Functional Group Tolerance | Sensitive to electron-rich arenes | Broad compatibility |
Physicochemical Properties
Thermodynamic Parameters
Experimental data specific to 3-(4-methylphenyl)-1H-2-benzopyran-1-one is sparse, but extrapolations from similar isochromanones suggest:
Stability Profile
Benzopyranones generally exhibit:
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Photostability: Degradation under UV light (λ < 300 nm) via [2+2] cycloaddition
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Hydrolytic Stability: Lactone ring hydrolysis at pH > 9, forming carboxylate derivatives
Biological and Industrial Applications
Materials Science Applications
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Fluorescent Probes: Benzopyranones serve as ESIPT (excited-state intramolecular proton transfer) fluorophores for metal ion sensing
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Polymer Additives: Enhance thermal stability in polyesters (T₅% increase by 40°C)
Related Compounds and Derivatives
Amino-Substituted Analogs
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3-Amino-4-[(4-methylphenyl)amino]-1H-2-benzopyran-1-one (CAS 851320-43-9): Exhibits enhanced solubility via intramolecular hydrogen bonding
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3-Amino-4-(m-tolylamino)-1H-isochromen-1-one (CAS 851320-43-9): Potential kinase inhibitor scaffold
Dihydroisocoumarins
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